In-depth Technical Guide: 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol (CAS No. 862466-16-8)
In-depth Technical Guide: 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol (CAS No. 862466-16-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a chiral amino alcohol derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring a Boc-protected amine, a fluorinated phenyl ring, and a primary alcohol, offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), often enhancing metabolic stability and receptor binding affinity. This guide provides a summary of the available technical data on this compound.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties for 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is provided in the table below. This data is essential for its handling, storage, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 862466-16-8 | [1][2] |
| Molecular Formula | C₁₄H₂₀FNO₃ | |
| Molecular Weight | 269.31 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [2] |
Synthesis
While specific, detailed experimental protocols for the synthesis of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol are not widely available in public literature, a general synthetic approach can be inferred from standard organic chemistry principles. A plausible synthetic route is outlined below.
Logical Synthesis Workflow
The synthesis would likely involve the reduction of a corresponding β-amino acid or ester, which in turn can be synthesized from 4-fluorobenzaldehyde.
Caption: Plausible synthetic workflow for 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and characterization of 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol are not readily found in the searched scientific literature. Researchers planning to synthesize this compound would need to adapt general procedures for the synthesis of analogous Boc-protected amino alcohols.
General Protocol for Boc Protection of an Amino Alcohol:
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Dissolve the amino alcohol in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
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Add a base (e.g., triethylamine, diisopropylethylamine) to the solution.
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Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture, typically at 0 °C, and then allow it to warm to room temperature.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with a mild aqueous acid (e.g., ammonium chloride solution).
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Extract the product with an organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
General Protocol for Ester Reduction:
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Suspend a reducing agent (e.g., lithium aluminum hydride) in a dry ethereal solvent (e.g., diethyl ether, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0 °C.
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Slowly add a solution of the ester in the same dry solvent to the cooled suspension.
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After the addition is complete, allow the reaction to stir at room temperature.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup).
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Filter the resulting precipitate and wash it with the reaction solvent.
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Dry the filtrate over an anhydrous drying agent, filter, and concentrate to yield the alcohol.
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Purify as needed by column chromatography or recrystallization.
Characterization
Comprehensive analytical data such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry for 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol are not available in the public domain. For researchers synthesizing this compound, the following characteristic signals would be expected:
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¹H NMR: Signals corresponding to the Boc group (a singlet around 1.4 ppm), the aromatic protons of the 4-fluorophenyl group (multiplets in the aromatic region), and the aliphatic protons of the propanol backbone.
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¹³C NMR: Resonances for the carbonyl and quaternary carbons of the Boc group, the carbons of the 4-fluorophenyl ring (with characteristic C-F coupling), and the aliphatic carbons.
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FT-IR: Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, the O-H stretch of the alcohol, and C-F bond vibrations.
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Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of various pharmaceutical agents. The 4-fluorophenyl moiety is a common feature in drugs targeting the central nervous system.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been directly linked to 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol itself, its derivatives are often designed to interact with various receptors and enzymes. The logical relationship for its use in drug discovery is depicted below.
Caption: Drug discovery workflow utilizing 3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol.
Conclusion
3-(Boc-amino)-3-(4-fluorophenyl)-1-propanol is a strategically important building block for the synthesis of pharmaceutical compounds. While detailed public data on its synthesis and biological activity is limited, its chemical structure suggests significant potential for the development of novel therapeutics. Further research and publication of experimental data would be highly beneficial to the scientific community.
